molecular formula C16H19N3O B2423553 N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide CAS No. 1203408-62-1

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide

Cat. No.: B2423553
CAS No.: 1203408-62-1
M. Wt: 269.348
InChI Key: AHNUPHSEEMFUSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide is complex, with a total of 39 bonds, including 23 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, and 11 aromatic bonds. It also contains 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring .

Scientific Research Applications

Synthesis and Characterization

A novel and environmentally friendly synthesis approach for derivatives similar to the compound has been developed, utilizing ionic liquids for operational simplicity, mild reaction conditions, and higher yields, emphasizing green chemistry principles (Li et al., 2013). Furthermore, the synthesis of pyrazolopyrimidines derivatives has shown promising results as anticancer and anti-inflammatory agents, demonstrating the versatility of pyrazole compounds in medicinal chemistry (Rahmouni et al., 2016).

Biological Evaluation

The in vitro evaluation of certain pyrazole derivatives has revealed significant cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Hassan et al., 2014). Additionally, the antimicrobial activities of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have been reported, suggesting their use in developing new antimicrobial agents (Hafez et al., 2015).

Molecular Docking and Drug Efficacy

The synthesis of novel pyrazoles and their efficacy determination through in silico, in vitro, and cytotoxicity validations have provided insights into their potential as COX-2 inhibitors or anti-inflammatory drugs. This indicates the importance of pyrazole derivatives in the discovery of novel therapeutics (Thangarasu et al., 2019).

Advanced Materials Applications

Research into variously substituted pyrazoloquinolines as emitting materials for organic light-emitting diodes (OLEDs) has demonstrated the potential of pyrazole derivatives in electronic and photonic applications, offering insights into the design of new materials for electronic devices (T. et al., 2001).

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19-16(13-8-5-9-14(13)18-19)17-15(20)11-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNUPHSEEMFUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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